molecular formula C11H13ClO2 B8704408 3-Isopropylphenoxyacetic acid chloride CAS No. 651728-44-8

3-Isopropylphenoxyacetic acid chloride

Cat. No.: B8704408
CAS No.: 651728-44-8
M. Wt: 212.67 g/mol
InChI Key: XYICRZCOGRZXCE-UHFFFAOYSA-N
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Description

Overview of Phenoxyacetyl Chlorides as Reactive Intermediates

Phenoxyacetyl chlorides are a subclass of acyl chlorides, which are carboxylic acid derivatives where the hydroxyl (-OH) group is replaced by a chlorine atom. This substitution transforms the relatively unreactive carboxylic acid into a highly reactive acylating agent. The carbon atom of the carbonyl group (C=O) in phenoxyacetyl chlorides is highly electrophilic, readily undergoing nucleophilic acyl substitution reactions.

This reactivity makes them pivotal intermediates in chemical synthesis. nih.gov They are frequently used to introduce the phenoxyacetyl moiety onto molecules containing nucleophilic groups such as alcohols (to form esters), amines (to form amides), and thiols (to form thioesters). oup.com The general method for their preparation involves treating the corresponding phenoxyacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wmich.edulibretexts.org The high-energy, unstable nature of these compounds means they are typically generated and used in subsequent steps without isolation. lumenlearning.com

Historical Development and Significance of Phenoxyacetic Acid Derivatives in Chemical Sciences

The historical significance of phenoxyacetic acid derivatives is rooted in agricultural science. In the 1940s, compounds like (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) were discovered to have potent plant growth-regulating properties. wikipedia.org They function as synthetic auxins, hormones that, at high concentrations, induce rapid, uncontrolled growth in broad-leaf plants, leading to their use as selective herbicides. wikipedia.org This discovery revolutionized weed control in agriculture and remains a major application for this class of molecules.

Beyond agriculture, the phenoxyacetic acid scaffold has proven to be a versatile platform in medicinal chemistry. jetir.org Researchers have synthesized and evaluated numerous derivatives for a wide range of pharmacological activities. These include anti-inflammatory, antibacterial, antifungal, and antihypertensive properties. jetir.orgresearchgate.net The ability to readily modify the aromatic ring and the acetic acid side chain allows for the fine-tuning of biological activity, making phenoxyacetic acids an enduring subject of study in the development of new therapeutic agents. researchgate.net

Scope and Research Focus on 3-Isopropylphenoxyacetic Acid Chloride

While extensive research exists for the broader class of phenoxyacetic acids, academic literature focusing specifically on this compound is limited. The research focus for this particular compound is therefore largely prospective, based on its chemical nature and the established applications of its analogues.

The primary research value of this compound lies in its potential as a synthetic building block. Its high reactivity allows for the straightforward synthesis of a library of ester and amide derivatives. Scientific investigation would likely focus on the following areas:

Agrochemical Research: Synthesizing new derivatives to evaluate their potential as novel herbicides or plant growth regulators. The specific 3-isopropyl substitution pattern could lead to altered selectivity or efficacy compared to existing compounds.

Pharmaceutical Development: Using it as a starting material to create new molecules for biological screening. Research could target the development of novel anti-inflammatory, antimicrobial, or anticancer agents, exploring how the isopropyl group influences interactions with biological targets. jetir.org

The study of this compound would involve its synthesis from 3-isopropylphenoxyacetic acid, followed by reaction with various nucleophiles to create new chemical entities for further investigation.

Chemical Data for 3-Isopropylphenoxyacetic Acid

The properties of the parent carboxylic acid are essential for understanding the synthesis and characteristics of the corresponding acid chloride.

PropertyValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
IUPAC Name 2-(3-isopropylphenoxy)acetic acid
Appearance Solid

Data sourced from available chemical databases. cymitquimica.com

Predicted Properties of this compound

Direct experimental data for this compound is not widely available. The following properties are based on the general characteristics of acyl chlorides and related phenoxyacetyl chlorides.

PropertyPredicted Value / Characteristic
Molecular Formula C₁₁H₁₃ClO₂
Molecular Weight 212.67 g/mol
Appearance Likely a liquid or low-melting solid
Reactivity Highly reactive with water and other nucleophiles
Solubility Soluble in aprotic organic solvents; reacts with protic solvents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651728-44-8

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-(3-propan-2-ylphenoxy)acetyl chloride

InChI

InChI=1S/C11H13ClO2/c1-8(2)9-4-3-5-10(6-9)14-7-11(12)13/h3-6,8H,7H2,1-2H3

InChI Key

XYICRZCOGRZXCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCC(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Isopropylphenoxyacetic Acid Chloride

Conventional Synthetic Routes from 3-Isopropylphenoxyacetic Acid

The transformation of 3-isopropylphenoxyacetic acid to its corresponding acyl chloride is typically achieved through the use of various chlorinating agents. These conventional methods involve the substitution of the hydroxyl group of the carboxylic acid with a chlorine atom.

Chlorination via Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids due to the convenient removal of byproducts. The reaction between 3-isopropylphenoxyacetic acid and thionyl chloride proceeds to form 3-isopropylphenoxyacetic acid chloride, with sulfur dioxide and hydrogen chloride as gaseous byproducts. masterorganicchemistry.com This facilitates purification of the desired product.

The reaction is generally carried out by treating the carboxylic acid with an excess of thionyl chloride, often at reflux temperatures. google.com In some cases, a catalyst such as dimethylformamide (DMF) can be employed to accelerate the reaction. organicchemistrytutor.com The excess thionyl chloride can be removed by distillation under reduced pressure, leaving the crude acyl chloride.

General Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

Table 1: Typical Reaction Parameters for Chlorination with Thionyl Chloride
ParameterConditionReference
StoichiometryExcess SOCl₂ google.com
TemperatureReflux google.com
Catalyst (optional)Dimethylformamide (DMF) organicchemistrytutor.com
Work-upDistillation of excess SOCl₂ google.com

Chlorination via Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is another effective reagent for the conversion of carboxylic acids to acyl chlorides. The reaction of 3-isopropylphenoxyacetic acid with PCl₅ yields this compound, along with phosphoryl chloride (POCl₃) and hydrogen chloride. chemguide.co.uk

This reaction is typically performed by mixing the carboxylic acid with solid phosphorus pentachloride, often at room temperature or with gentle heating. chemguide.co.uk A key challenge with this method is the separation of the desired acyl chloride from the phosphoryl chloride byproduct, which often requires fractional distillation due to their potentially similar boiling points. libretexts.org

General Reaction: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

Table 2: Typical Reaction Parameters for Chlorination with Phosphorus Pentachloride
ParameterConditionReference
StoichiometryEquimolar or slight excess of PCl₅ chemguide.co.uk
TemperatureRoom temperature or gentle heating chemguide.co.uk
Work-upFractional distillation libretexts.org

Chlorination via Phosphorus Trichloride (B1173362) (PCl₃)

Phosphorus trichloride can also be employed for the synthesis of acyl chlorides from carboxylic acids. The reaction of 3-isopropylphenoxyacetic acid with PCl₃ produces this compound and phosphorous acid (H₃PO₃). libretexts.org

The reaction requires a stoichiometric ratio of three moles of the carboxylic acid to one mole of phosphorus trichloride. The non-volatile nature of the phosphorous acid byproduct can simplify the isolation of the acyl chloride by distillation.

General Reaction: 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃

Table 3: Typical Reaction Parameters for Chlorination with Phosphorus Trichloride
ParameterConditionReference
Stoichiometry3 equivalents of carboxylic acid to 1 equivalent of PCl₃ libretexts.org
TemperatureGentle heating prepchem.com
Work-upDistillation libretexts.org

Application of Oxalyl Dichloride for Acyl Chloride Formation

Oxalyl chloride is a milder and more selective reagent for the preparation of acyl chlorides compared to thionyl chloride and phosphorus halides. wikipedia.org The reaction with 3-isopropylphenoxyacetic acid would yield the desired acyl chloride, with carbon dioxide, carbon monoxide, and hydrogen chloride as gaseous byproducts, simplifying the work-up procedure.

This reaction is often carried out in an inert solvent, such as dichloromethane (B109758), at room temperature. orgsyn.org A catalytic amount of dimethylformamide (DMF) is typically used, which reacts with oxalyl chloride to form the Vilsmeier reagent, the active chlorinating species. wikipedia.org

General Reaction: R-COOH + (COCl)₂ --(DMF catalyst)--> R-COCl + CO (g) + CO₂ (g) + HCl (g)

Table 4: Typical Reaction Parameters for Chlorination with Oxalyl Dichloride
ParameterConditionReference
StoichiometrySlight excess of oxalyl chloride orgsyn.org
SolventInert solvent (e.g., Dichloromethane) orgsyn.org
CatalystDimethylformamide (DMF) wikipedia.org
TemperatureRoom temperature orgsyn.org

Advanced Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a growing interest in developing more environmentally friendly and efficient methods for chemical synthesis. These principles are also being applied to the formation of acyl chlorides.

Mechanochemical Synthesis of Analogous Acyl Chlorides

Catalytic Systems for Efficient Conversion to Acyl Chlorides

The transformation of a carboxylic acid, such as 3-isopropylphenoxyacetic acid, into its corresponding acyl chloride is typically accomplished using a chlorinating agent. While this conversion can sometimes proceed without catalytic activation, the use of specific catalytic systems is crucial for enhancing reaction rates, improving yields, and minimizing side reactions, particularly for less reactive substrates.

Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅). chemguide.co.uklibretexts.org The efficiency of these reagents is often augmented by the addition of a catalyst. A prevalent catalytic system involves the use of N,N-dimethylformamide (DMF) in conjunction with thionyl chloride or oxalyl chloride. In this system, DMF reacts with the chlorinating agent to form a Vilsmeier-type intermediate, which is a highly reactive electrophilic species that readily activates the carboxylic acid for nucleophilic attack by the chloride ion.

Other nitrogen-containing bases, such as pyridine (B92270) and other tertiary amines, can also serve as catalysts. eurjchem.com These bases function by activating the chlorinating agent or by forming a reactive acylpyridinium intermediate with the newly formed acyl chloride, which can then be used in subsequent reactions. Lewis acids have also been explored as catalysts in acylation reactions, although they are more commonly associated with Friedel-Crafts acylation rather than the direct formation of acyl chlorides from carboxylic acids. eurjchem.com The choice of catalyst depends on the specific chlorinating agent, the substrate's reactivity, and the desired reaction conditions.

Table 1: Overview of Common Catalytic Systems for Acyl Chloride Formation

Chlorinating Agent Common Catalyst(s) Mechanism of Action Byproducts
Thionyl Chloride (SOCl₂) N,N-Dimethylformamide (DMF), Pyridine Forms a reactive Vilsmeier intermediate (with DMF) or activates the reagent. SO₂, HCl (gaseous)
Oxalyl Chloride ((COCl)₂) N,N-Dimethylformamide (DMF) Forms a reactive Vilsmeier intermediate. CO, CO₂, HCl (gaseous)
Phosphorus Pentachloride (PCl₅) Generally not required Direct reaction with the carboxylic acid. POCl₃, HCl

Purity Assessment and Isolation Techniques for this compound

Given the high reactivity of acyl chlorides, particularly their susceptibility to hydrolysis, the assessment of purity and subsequent isolation must be conducted under carefully controlled, anhydrous conditions. researchgate.netreddit.com The primary impurities in a sample of this compound are likely to be the unreacted starting material, 3-isopropylphenoxyacetic acid, and its corresponding anhydride, formed by the reaction of the acyl chloride with any residual carboxylic acid. lookchem.com Isolation is typically achieved through distillation under reduced pressure, which helps to separate the desired product from less volatile impurities and any solid byproducts from the chlorination reaction. chemguide.co.uklibretexts.org

Chromatographic Purification Methods

While fractional distillation is a common purification method for acyl chlorides, chromatographic techniques may be employed when distillation is not feasible or for achieving higher purity. chemguide.co.uklookchem.com However, due to the reactivity of the acyl chloride functional group, special precautions are necessary.

Flash Column Chromatography: This is a viable option for the purification of this compound, provided that stringent anhydrous conditions are maintained. researchgate.net The stationary phase, typically silica (B1680970) gel, must be thoroughly dried before use to prevent hydrolysis of the product on the column. The choice of the mobile phase (eluent) is also critical; non-protic solvents such as hexanes, dichloromethane, or ethyl acetate (B1210297) (all in their anhydrous forms) are suitable. researchgate.net A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can effectively separate the acyl chloride from the more polar starting carboxylic acid. All glassware and solvents must be rigorously dried to prevent product degradation. researchgate.net

Table 2: Considerations for Chromatographic Purification of Acyl Chlorides

Parameter Requirement Rationale
Stationary Phase Anhydrous Silica Gel Prevents hydrolysis of the acyl chloride on the column.
Mobile Phase Anhydrous, non-protic solvents (e.g., hexanes, dichloromethane) Ensures product stability during separation.
Apparatus Oven- or flame-dried glassware Eliminates surface moisture that can react with the product.

| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) | Prevents atmospheric moisture from entering the system. |

Spectroscopic Characterization

To confirm the successful synthesis and purity of this compound, several spectroscopic methods are employed. These techniques provide structural information without requiring chemical derivatization.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the presence of the acyl chloride functional group. The carbonyl (C=O) stretching vibration of an acyl chloride typically appears at a characteristic high frequency in the IR spectrum, distinguishing it from the carbonyl stretch of the starting carboxylic acid or the corresponding anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H NMR) Spectroscopy: This technique provides information about the electronic environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound would show distinct signals corresponding to the protons of the isopropyl group, the aromatic ring, and the methylene (B1212753) group adjacent to the carbonyl.

Carbon-13 (¹³C NMR) Spectroscopy: This method detects the carbon atoms in the molecule. A key signal in the ¹³C NMR spectrum would be the carbonyl carbon of the acyl chloride, which resonates at a characteristic chemical shift. Other signals would correspond to the carbons of the isopropyl group, the aromatic ring, and the methylene group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming the chemical formula of this compound.

Reactivity and Mechanistic Investigations of 3 Isopropylphenoxyacetic Acid Chloride

Hydrolytic Stability and Degradation Pathways

pH Dependence of Hydrolysis Reactions

The hydrolysis of an acyl chloride, such as 3-isopropylphenoxyacetic acid chloride, is a fundamental reaction that yields the corresponding carboxylic acid, 3-isopropylphenoxyacetic acid, and hydrochloric acid. The rate of this reaction is significantly influenced by the pH of the medium.

Under neutral to acidic conditions (pH < 7), the hydrolysis of acyl chlorides is typically rapid. The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the acyl chloride. In highly acidic solutions, the reaction rate can be influenced by the protonation of the carbonyl oxygen, which can either activate or deactivate the carbonyl group towards nucleophilic attack, depending on the specific substrate and reaction conditions.

In alkaline conditions (pH > 7), the hydrolysis rate is dramatically accelerated. This is due to the presence of the hydroxide (B78521) ion (OH⁻), which is a much stronger nucleophile than a neutral water molecule. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon.

The pH-rate profile for the hydrolysis of a typical acyl chloride would show a significant increase in the rate constant as the pH moves from acidic to alkaline. Below is a hypothetical data table illustrating the expected trend for the hydrolysis of this compound at a constant temperature.

pHRate Constant (k, s⁻¹)
31.2 x 10⁻⁴
51.5 x 10⁻⁴
72.0 x 10⁻³
92.5 x 10⁻¹
112.8 x 10¹
133.1 x 10³

This table presents hypothetical data based on the general reactivity of acyl chlorides to illustrate the pH dependence of hydrolysis.

Elucidation of Reaction Mechanisms

Acyl transfer reactions are central to the chemistry of acyl chlorides. These reactions proceed through a nucleophilic acyl substitution mechanism. The general pathway involves two key steps:

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as the leaving group. This results in the formation of a new acyl compound.

The chloride ion is an excellent leaving group in nucleophilic acyl substitution reactions. byjus.comlibretexts.org Its effectiveness stems from several factors:

Weak Basicity: The chloride ion is the conjugate base of a strong acid, hydrochloric acid (HCl). Weak bases are stable as anions and are therefore good leaving groups. byjus.com

Polarizability: The large size of the chloride ion allows for the dispersal of the negative charge, contributing to its stability.

Good Inductive Effect: Chlorine is highly electronegative, which contributes to the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

The high reactivity of acyl chlorides compared to other carboxylic acid derivatives like esters or amides is primarily attributed to the superior leaving group ability of the chloride ion. byjus.comlibretexts.orglibretexts.org

Computational and Theoretical Studies of Reactivity

While specific computational studies on this compound are not found in the reviewed literature, theoretical methods provide powerful tools to investigate its reactivity.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be employed to analyze the electronic structure of this compound. Such studies would provide valuable insights into:

Molecular Orbital Energies: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help predict the molecule's reactivity towards nucleophiles and electrophiles. A low-lying LUMO, localized on the carbonyl carbon, would indicate high susceptibility to nucleophilic attack.

Partial Atomic Charges: Calculation of partial atomic charges would quantify the electrophilicity of the carbonyl carbon and the distribution of electron density across the molecule.

Bond Strengths: The strength of the carbon-chlorine bond could be calculated to further understand the efficacy of the chloride ion as a leaving group.

A hypothetical table of calculated electronic properties for this compound is presented below.

PropertyCalculated Value
LUMO Energy-1.2 eV
Partial Charge on Carbonyl Carbon+0.75 e
C-Cl Bond Dissociation Energy330 kJ/mol

This table contains hypothetical data derived from general principles of computational chemistry for illustrative purposes.

Molecular dynamics (MD) simulations could be used to model the reaction dynamics of this compound with various nucleophiles in a solvent environment. researchgate.netmdpi.comresearcher.life These simulations would allow for the visualization of the reaction pathway at an atomic level and provide information on:

Solvation Effects: MD simulations can explicitly model the role of solvent molecules in stabilizing the transition state and the tetrahedral intermediate.

Free Energy Profiles: By calculating the potential of mean force along the reaction coordinate, a free energy profile for the acyl transfer reaction can be constructed. This would reveal the activation energy barriers for the addition and elimination steps.

Dynamics of the Leaving Group Departure: The trajectory of the chloride ion as it departs from the tetrahedral intermediate could be tracked to understand the dynamics of this crucial step.

These computational approaches would offer a detailed, molecular-level understanding of the reactivity and mechanistic intricacies of this compound, complementing experimental investigations.

Prediction of Reactivity and Selectivity via Computational Models

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules like this compound. By employing quantum chemical calculations, particularly those based on Density Functional Theory (DFT), it is possible to model the electronic structure and predict reaction pathways without conducting laboratory experiments. These models offer insights into the molecule's behavior by analyzing various calculated parameters known as reactivity descriptors.

DFT calculations are used to determine the ground-state electronic energy of a molecule, from which numerous properties can be derived. Key among these are the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. physchemres.org

For this compound, the presence of the electron-donating isopropyl group at the meta-position of the phenoxy ring influences the electronic distribution across the entire molecule. numberanalytics.com This, in turn, affects the reactivity of the acyl chloride functional group. Computational models can precisely quantify these effects.

Global Reactivity Descriptors

Table 1: Representative Global Reactivity Descriptors (Calculated via DFT) Note: These values are illustrative and based on typical calculations for similar substituted phenoxyacetyl compounds.

DescriptorFormulaRepresentative Value (a.u.)Interpretation for Reactivity
HOMO Energy (EHOMO)--0.258Indicates electron-donating ability. A higher value suggests greater nucleophilicity.
LUMO Energy (ELUMO)--0.051Indicates electron-accepting ability. A lower value suggests greater electrophilicity.
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO0.207A smaller gap implies higher reactivity and lower kinetic stability.
Electronegativity (χ)-(EHOMO + ELUMO)/20.155Measures the ability to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/20.104Represents resistance to change in electron distribution. A lower value indicates higher reactivity.
Global Electrophilicity (ω)χ2 / (2η)0.116Index for classifying the electrophilic power of a molecule.

Local Reactivity Descriptors (Fukui Functions)

f+(r): Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most electrophilic.

f-(r): Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest f- value is the most nucleophilic.

For this compound, computational models would predictably show the following:

Table 2: Predicted Local Reactivity Sites from Fukui Functions Note: This table presents predicted outcomes based on the known chemical properties of the functional groups.

Atom/SitePredicted Fukui FunctionReactivity TypeRationale
Carbonyl Carbon (C=O)Highest f+ElectrophilicThe carbonyl carbon is highly electron-deficient due to the electronegativity of the oxygen and chlorine atoms, making it the primary site for nucleophilic attack.
Aromatic Ring CarbonsHigh f-NucleophilicThe electron-donating isopropyl group increases the electron density of the aromatic ring, making it susceptible to electrophilic attack, particularly at the ortho and para positions relative to the ether linkage.
Carbonyl Oxygen (C=O)High f-NucleophilicThe lone pairs on the oxygen atom make it a potential site for electrophilic attack (e.g., protonation).

Applications in Organic Synthesis and Chemical Biology

3-Isopropylphenoxyacetic Acid Chloride as a Key Synthetic Building Block

As a reactive intermediate, this compound serves as a crucial building block for the synthesis of more complex molecules, particularly those with desirable biological activities. Its synthesis is typically achieved from 3-isopropylphenoxyacetic acid through reaction with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Phenoxyacetic acid derivatives constitute a class of compounds with a broad spectrum of biological activities, including use as herbicides and potential therapeutic agents. wikipedia.orggoogle.com this compound is a key intermediate in the synthesis of these derivatives, such as amides and esters. The acid chloride readily reacts with amines to form the corresponding amides and with alcohols to form esters.

For instance, the synthesis of N-substituted phenoxyacetamides from phenoxyacetyl chlorides has been explored for developing potential anti-tumor agents. wmich.edu These amides are synthesized by reacting the acid chloride with the desired amine. While specific studies on 3-isopropylphenoxyacetamide are not widely documented, the general synthetic route is well-established for analogous compounds.

Table 1: Synthesis of Phenoxyacetic Acid Derivatives from Substituted Phenoxyacetyl Chlorides

Starting Phenoxyacetyl Chloride Reagent Product Application Area
4-chloro-2-methylphenoxyacetyl chloride Ammonium Hydroxide (B78521) 4-chloro-2-methylphenoxyacetamide Potential Anti-tumor Agent
2,4-dichlorophenoxyacetyl chloride Ethylamine N-ethyl-2,4-dichlorophenoxyacetamide Herbicide Derivative
This compound Generic Amine (R-NH2) N-alkyl-3-isopropylphenoxyacetamide Investigational

This table presents examples of reactions for analogous compounds and extrapolates the potential for this compound based on established chemical principles.

The reactivity of this compound makes it a valuable intermediate in multi-step organic syntheses. The introduction of the 3-isopropylphenoxyacetyl group can be a critical step in building larger, more complex molecular architectures. Acid chlorides are fundamental reagents in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including Friedel-Crafts acylation and the formation of ketones.

The general utility of phenoxyacetic acid derivatives as precursors in the synthesis of various compounds suggests that this compound can be employed in similar synthetic strategies. wikipedia.orgunodc.org

Utilization in Oligonucleotide Synthesis Methodologies

Currently, there is a lack of specific research literature detailing the direct application of this compound in standard oligonucleotide synthesis methodologies, such as the widely used phosphoramidite (B1245037) method. atdbio.com This method relies on phosphoramidite monomers as the building blocks for the growing oligonucleotide chain. While various modifying agents are used in oligonucleotide synthesis, the role of phenoxyacetic acid chlorides in this specific context is not established. umich.edudiva-portal.org

Exploration in Protein Modification Studies

The acylation of amino acid residues is a common strategy for the chemical modification of peptides and proteins to study their structure, function, and interactions. google.com Acid chlorides, such as this compound, are potential reagents for such modifications due to their reactivity towards nucleophilic side chains of amino acids.

The primary targets for acylation on proteins are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus, as well as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine. nih.gov The reaction of an acid chloride with these functional groups results in the formation of a stable amide, ester, or thioester linkage, respectively.

The introduction of the 3-isopropylphenoxyacetyl group can serve various purposes, such as altering the protein's hydrophobicity, introducing a spectroscopic probe, or blocking specific sites to investigate their role in protein function. The selectivity of the acylation can often be controlled by adjusting the reaction conditions, such as pH.

Table 2: Potential Acylation Sites on Peptides and Proteins for this compound

Amino Acid Residue Functional Group Product of Acylation
Lysine ε-amino group Amide
N-terminus α-amino group Amide
Serine Hydroxyl group Ester
Threonine Hydroxyl group Ester

This table outlines the potential reactions based on the known reactivity of acid chlorides with the functional groups present in amino acid side chains.

Derivatives of phenoxyacetic acid have been investigated as potential enzyme inhibitors. wmich.edu For example, some phenoxyacetic acid analogs have been studied for their ability to inhibit lactic dehydrogenase. wmich.edu The mechanism of inhibition can vary, but it often involves the binding of the inhibitor to the active site or an allosteric site of the enzyme, thereby preventing the substrate from binding or the catalytic reaction from occurring. nih.govnih.gov

By acylating specific amino acid residues within or near the active site of an enzyme with this compound, it may be possible to create a covalent, irreversible inhibitor. The bulky isopropyl group could also play a role in the specificity and strength of the interaction with the enzyme's binding pocket. Mechanistic studies of such modified enzymes could provide valuable insights into enzyme function and serve as a basis for the design of novel therapeutic agents.

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

This compound is a reactive chemical intermediate derived from 3-isopropylphenol (B134271). As an acyl chloride, it possesses a highly electrophilic carbonyl carbon, making it a valuable reagent for introducing the 3-isopropylphenoxyacetyl moiety into other molecules through reactions with nucleophiles like alcohols, amines, and thiols. While specific, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its role can be understood by examining the well-established applications of the broader class of phenoxyacetic acids and their derivatives in the agrochemical and pharmaceutical sectors.

The synthesis of this compound begins with its corresponding carboxylic acid, 3-isopropylphenoxyacetic acid. This precursor is typically synthesized via the Williamson ether synthesis, where 3-isopropylphenol is deprotonated with a base to form the phenoxide, which then acts as a nucleophile to displace the chloride from a chloroacetate (B1199739) salt. The resulting carboxylic acid can then be converted to the more reactive acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Applications in Agrochemical Synthesis

The most significant application of the phenoxyacetic acid scaffold is in the field of agrochemicals, specifically as herbicides. encyclopedia.pubwikipedia.org Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) are widely used systemic herbicides that function as synthetic auxins. encyclopedia.pubmdpi.com They mimic the natural plant growth hormone indole-3-acetic acid, causing uncontrolled and unsustainable growth in broadleaf weeds, ultimately leading to their death. wikipedia.orgmdpi.com

Given this precedent, this compound serves as a potential intermediate for the synthesis of new herbicidal agents. By reacting the acyl chloride with various alcohols or amines, a diverse library of esters and amides can be generated. The introduction of the 3-isopropyl group on the phenyl ring alters the electronic properties and steric bulk of the molecule compared to existing phenoxy herbicides. These modifications can influence the compound's binding affinity to auxin receptors, its metabolic stability in plants, and its environmental persistence, potentially leading to herbicides with improved selectivity or a different spectrum of activity.

The table below illustrates common phenoxyacetic acid-based herbicides, providing a framework for the potential classification of derivatives from 3-isopropylphenoxyacetic acid.

Compound Name Chemical Structure Primary Use
2,4-Dichlorophenoxyacetic acid (2,4-D)Cl₂C₆H₃OCH₂COOHSelective herbicide for broadleaf weeds
4-chloro-2-methylphenoxyacetic acid (MCPA)Cl(CH₃)C₆H₃OCH₂COOHSelective herbicide for broadleaf weeds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)Cl₃C₆H₂OCH₂COOHBroad-spectrum herbicide (use highly restricted)
Mecoprop (MCPP)Cl(CH₃)C₆H₃OCH(CH₃)COOHHerbicide for broadleaf weeds in turf and cereals

Applications in Pharmaceutical Synthesis

In medicinal chemistry, acyl chlorides are fundamental building blocks for creating a vast array of organic compounds, including active pharmaceutical ingredients (APIs). The reactivity of this compound allows for its use in acylation reactions to form stable amide and ester bonds, which are prevalent in many drug molecules. nih.govguidechem.com Phenoxyacetic acid derivatives, in general, have been explored for a range of therapeutic activities, including anti-inflammatory, antioxidant, and anticonvulsant properties. orientjchem.orgjetir.org

The 3-isopropylphenoxyacetyl group can be incorporated into a lead compound to modify its pharmacokinetic and pharmacodynamic properties. The lipophilic nature of the isopropyl group can enhance a drug's ability to cross cell membranes, potentially improving its bioavailability. The phenoxyacetic acid moiety itself can act as a pharmacophore or as a linker to connect different functional parts of a molecule.

A hypothetical synthetic application in pharmaceutical development could involve the reaction of this compound with a novel amine to produce a new chemical entity for biological screening. This process is a cornerstone of drug discovery, allowing for the systematic modification of structures to optimize therapeutic activity.

The following table outlines a representative synthesis of an N-aryl amide, a common structure in pharmaceutical intermediates, using this compound.

Reactant 1 Reactant 2 Reaction Type Product Potential Application
This compoundAnilineAcylation (Amide Formation)N-phenyl-2-(3-isopropylphenoxy)acetamideIntermediate for novel therapeutic agents

This reaction would typically be carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct generated during the reaction. The resulting amide could then undergo further functionalization or be tested for biological activity. Through such synthetic strategies, this compound holds potential as a versatile intermediate in the development of new pharmaceutical compounds.

Derivatization and Structure Activity Relationship Studies of 3 Isopropylphenoxyacetic Acid Chloride Analogues

Synthesis of Substituted Phenoxyacetamide Derivatives

The synthesis of substituted phenoxyacetamide derivatives from 3-isopropylphenoxyacetic acid chloride is a direct application of nucleophilic acyl substitution. The core of this transformation is the reaction between the highly reactive acyl chloride and a primary or secondary amine. commonorganicchemistry.com The carbon atom of the carbonyl group in the acyl chloride is electrophilic and is readily attacked by the nucleophilic amine. chemguide.co.uk

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), to prevent unwanted reactions with the solvent. commonorganicchemistry.com A base, commonly a tertiary amine like triethylamine (B128534) (TEA) or pyridine (B92270), is added to the reaction mixture. reddit.com This base serves to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, preventing it from protonating the reactant amine and rendering it non-nucleophilic. commonorganicchemistry.comchemguide.co.uk The general reaction proceeds as follows: an amine attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the protonated amine is deprotonated by the base to yield the final N-substituted phenoxyacetamide. chemguide.co.uk This method is highly versatile and allows for the synthesis of a wide array of amide derivatives by varying the amine used in the reaction. wmich.educhemistrysteps.com

Table 1: Synthesis of N-Substituted 3-Isopropylphenoxyacetamides
Amine ReactantProductTypical Reaction Conditions
EthylamineN-Ethyl-2-(3-isopropylphenoxy)acetamideDCM, Triethylamine, 0°C to Room Temp
DiethylamineN,N-Diethyl-2-(3-isopropylphenoxy)acetamideDCM, Triethylamine, 0°C to Room Temp
Aniline2-(3-Isopropylphenoxy)-N-phenylacetamideTHF, Pyridine, Room Temp
Piperidine1-(2-(3-Isopropylphenoxy)acetyl)piperidineDCM, Triethylamine, 0°C to Room Temp

Creation of Heterocyclic Systems via Acyl Chloride Reactions

The reactivity of the acyl chloride functional group makes this compound a valuable starting material for the synthesis of various heterocyclic systems. These reactions often proceed through an initial acylation step, followed by an intramolecular cyclization.

A well-established route for synthesizing 2-oxazolines involves the reaction of acyl chlorides with 2-amino alcohols. wikipedia.orgthieme-connect.com The synthesis begins with the N-acylation of the 2-amino alcohol by this compound to form an N-(2-hydroxyethyl)amide intermediate. This intermediate can then undergo a subsequent cyclodehydration reaction to form the 2-oxazoline ring. nih.gov The cyclization step can be promoted by various reagents that facilitate the conversion of the hydroxyl group into a good leaving group. nih.gov

This methodology allows for the creation of 2-oxazolines substituted at the 2-position with the 3-isopropylphenoxymethyl group. The properties of the resulting oxazoline (B21484) can be further tuned by selecting different 2-amino alcohols as starting materials. Beyond oxazolines, other nitrogen-containing heterocycles can be accessed. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can yield the corresponding acetohydrazide, a versatile intermediate that can be cyclized to form compounds such as oxadiazoles (B1248032) or triazoles. researchgate.net

Table 2: Examples of Oxazoline Synthesis from this compound
2-Amino Alcohol ReactantResulting 2-Oxazoline Product
2-Aminoethanol2-((3-Isopropylphenoxy)methyl)-4,5-dihydrooxazole
(S)-2-Amino-1-propanol(S)-4-Methyl-2-((3-isopropylphenoxy)methyl)-4,5-dihydrooxazole
(R)-2-Phenylglycinol(R)-4-Phenyl-2-((3-isopropylphenoxy)methyl)-4,5-dihydrooxazole

Derivatives of this compound are precursors for novel ring systems through intramolecular cyclization reactions. ias.ac.in A prominent strategy involves intramolecular electrophilic substitution on the electron-rich phenoxy aromatic ring. For example, an N-hydroxy-2-(3-isopropylphenoxy)acetamide, synthesized from the acid chloride, could undergo cyclization in the presence of a strong acid or Lewis acid catalyst like polyphosphoric acid (PPA). ias.ac.in

This type of reaction, often a variation of the Friedel-Crafts acylation, would lead to the formation of a new ring fused to the benzene (B151609) ring, such as a 2H-1,4-benzoxazin-3(4H)-one derivative. ias.ac.in The position of the isopropyl group on the aromatic ring will influence the regioselectivity of the cyclization, directing the electrophilic attack to the ortho and para positions relative to the ether linkage. This approach provides a pathway to complex, polycyclic structures that are not readily accessible through other means. nih.govrsc.org

Table 3: Potential Cyclization Reactions for Designing Novel Ring Systems
Derivative of 3-Isopropylphenoxyacetic AcidReaction TypePotential Heterocyclic Product
N-Hydroxy-2-(3-isopropylphenoxy)acetamideIntramolecular Electrophilic AmidationIsopropyl-substituted 2H-1,4-benzoxazin-3(4H)-one
3-Isopropylphenoxyacetyl hydrazideReaction with Phosgene or ThiophosgeneSubstituted 1,3,4-Oxadiazol-2(3H)-one/thione
N-Allyl-2-(3-isopropylphenoxy)acetamideRadical-mediated CyclizationSubstituted Pyrrolidinone ring fused to a larger system

Influence of Isopropyl Group Position on Derivative Reactivity and Properties

The position of the isopropyl group on the phenoxy ring significantly impacts the reactivity and properties of the corresponding phenoxyacetic acid chloride derivatives. This influence stems from a combination of steric and electronic effects. mdpi.com

Electronic Effect : The isopropyl group is generally considered to be weakly electron-donating through induction. In the meta-position (position 3), this electronic effect is transmitted to the acyl chloride reaction center, but it is less pronounced compared to the ortho or para positions, where resonance effects can play a larger role. This mild electron-donating nature slightly decreases the electrophilicity of the carbonyl carbon compared to an unsubstituted phenoxyacetyl chloride.

Steric Effect : When the isopropyl group is in the meta-position, it exerts minimal steric hindrance on the distant acyl chloride moiety. This contrasts sharply with an ortho-substituted isomer, where a bulky isopropyl group would sterically shield the reaction center, potentially slowing the rate of attack by a nucleophile. rsc.org A para-substituent would also have a negligible steric effect at the reaction site. Therefore, the reactivity of the 3-isopropyl isomer is governed primarily by its electronic properties.

The substitution of a chlorine atom in a phenoxyacetic acid ring generally increases the reactivity of the molecule. mdpi.com While isopropyl is not a halogen, the principles of substituent effects suggest that the meta position provides a balance, modifying electronic properties without introducing the significant steric hindrance that would be present in an ortho-substituted analogue. mdpi.comrsc.org

Table 4: Predicted Relative Reactivity of Isopropylphenoxyacetic Acid Chloride Isomers
IsomerPrimary Influencing FactorPredicted Relative ReactivityRationale
2-Isopropyl (ortho)Steric HindranceLowestThe bulky ortho group physically blocks the approach of nucleophiles to the carbonyl carbon. rsc.org
4-Isopropyl (para)Electronic EffectMediumThe electron-donating effect deactivates the carbonyl group slightly more effectively than a meta substituent.
3-Isopropyl (meta)Electronic EffectHighest (among isomers)Minimal steric hindrance and a less pronounced deactivating electronic effect compared to the para isomer.

Rational Design of New Derivatives with Modified Reactivity Profiles

The principles of structure-activity relationships can be applied to rationally design new derivatives of this compound with tailored reactivity. By strategically modifying the structure of the phenoxy ring, the electrophilicity of the acyl chloride can be precisely controlled.

To enhance reactivity, electron-withdrawing groups (e.g., nitro, cyano, or halogen groups) could be introduced onto the aromatic ring. These groups would pull electron density away from the ring and, by extension, from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. For instance, adding a nitro group at the 4- or 6-position would significantly increase the reaction rate.

Conversely, to decrease reactivity, one could either introduce additional electron-donating groups (e.g., methoxy) or, more effectively, add a bulky substituent at the ortho-position (position 2). rsc.org An ortho-tert-butyl group, for example, would provide a substantial steric shield around the reaction center, dramatically slowing down the reaction rate with nucleophiles. This strategy could be useful for increasing the selectivity of the reagent in complex chemical environments. These targeted modifications allow for the creation of a library of reagents with a spectrum of reactivities, suitable for a variety of synthetic challenges.

Table 5: Strategies for Modifying Reactivity Profiles
Design GoalProposed Structural ModificationExpected Effect on ReactivityMechanism of Action
Increase ReactivityAdd a nitro group at the 4-positionSignificant IncreaseStrong electron-withdrawing effect increases carbonyl electrophilicity.
Decrease ReactivityAdd a methyl group at the 2-positionModerate DecreaseSteric hindrance shields the carbonyl carbon from nucleophilic attack. rsc.org
Fine-tune ElectronicsReplace 3-isopropyl with 3-chloroIncreaseInductive electron-withdrawing effect of chlorine outweighs the effect of the isopropyl group. mdpi.com
Enhance Steric ShieldingReplace 3-isopropyl with 2,6-diisopropylSignificant DecreaseSubstantial steric hindrance from two ortho groups effectively blocks the reaction site.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Protocols

The conventional synthesis of acyl chlorides, including 3-Isopropylphenoxyacetic acid chloride, often relies on reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comlibretexts.org While effective, these methods exhibit poor atom economy, generating stoichiometric amounts of waste byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) or carbon monoxide (CO) and carbon dioxide (CO₂). masterorganicchemistry.com Future research is increasingly directed towards greener and more sustainable alternatives that minimize waste and environmental impact.

A primary goal is the development of catalytic processes that replace stoichiometric chlorinating agents. Research into activating carboxylic acids using catalytic amounts of reagents like cyanuric chloride, promoted by a Lewis base, presents a more atom-economical pathway. rsc.org Another avenue involves exploring novel chlorinating sources that generate more benign byproducts. Furthermore, the adoption of green chemistry principles will drive the use of safer, bio-based solvents to replace traditional chlorinated solvents like dichloromethane (B109758). rsc.org The development of protocols in aqueous media, potentially using surfactant chemistry, could dramatically reduce the environmental footprint of synthesis. researchgate.net

Table 1: Comparison of Synthetic Protocols for Acyl Chloride Formation

Feature Traditional Protocols (e.g., Thionyl Chloride) Emerging Sustainable Protocols
Chlorinating Agent Stoichiometric (e.g., SOCl₂, (COCl)₂) Catalytic or alternative reagents (e.g., TCT)
Atom Economy Low; produces significant gaseous waste (SO₂, HCl, CO) High; aims to incorporate most reactant atoms into the final product
Solvents Often chlorinated solvents (e.g., Dichloromethane) Bio-based solvents (e.g., Cyrene™), water, or solvent-free conditions rsc.orgtandfonline.com
Catalysis Often requires a catalyst (e.g., DMF) but the primary reagent is stoichiometric google.com Central to the methodology; focuses on catalyst efficiency and recyclability
Waste Profile Generates corrosive and/or toxic byproducts Designed to produce benign and minimal waste

Application in High-Throughput Synthesis and Combinatorial Chemistry

The high reactivity of this compound makes it an ideal building block for high-throughput synthesis (HTS) and combinatorial chemistry. These platforms are essential in modern drug discovery and materials science for rapidly generating large libraries of related compounds for screening. acs.orgnih.govnih.gov By reacting this compound with diverse arrays of nucleophiles (e.g., amines, alcohols, thiols) in parallel, researchers can create extensive libraries of amides, esters, and thioesters, each with a unique substitution pattern.

Future research will focus on optimizing the integration of reactive acyl chlorides into automated synthesis platforms. This includes developing robust protocols that manage their moisture sensitivity and high reactivity in a miniaturized, automated environment. The use of solid-phase synthesis, where the nucleophile is attached to a resin, could facilitate purification by simply washing away excess acyl chloride and byproducts. nih.gov The ultimate goal is to create a seamless workflow where libraries of derivatives based on the 3-isopropylphenoxyacetate scaffold are synthesized and screened on-the-fly, accelerating the discovery of new molecules with desired biological or material properties. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Selectivity

While catalysts like N,N-dimethylformamide (DMF) are commonly used to accelerate the formation of acyl chlorides, google.com significant research is underway to discover novel catalytic systems that offer improved performance, milder reaction conditions, and enhanced selectivity. These advancements could lead to higher purity this compound with fewer side reactions.

Emerging catalytic systems under investigation include:

Brønsted Acids: Certain Brønsted acids have been shown to effectively catalyze the chlorination of carboxylic acids with thionyl chloride, offering a potentially cheaper and more efficient alternative to traditional methods. tandfonline.com

Ionic Liquids: Ionic liquids can serve as both the solvent and the catalyst, providing a unique reaction environment that can enhance reaction rates and selectivity in acylation reactions. nih.govtandfonline.comresearchgate.netgoogle.com Their non-volatile nature also makes them an environmentally friendlier option.

Visible-Light Photocatalysis: This cutting-edge field uses light energy to drive chemical reactions. rsc.org Methods are being developed where photocatalysts can generate acyl radicals from acyl chlorides or their precursors, opening up entirely new reaction pathways for creating complex molecules under exceptionally mild conditions. organic-chemistry.orgresearchgate.netacs.orgrsc.org

Table 2: Overview of Novel Catalytic Systems for Acyl Chloride Synthesis and Application

Catalyst Type Principle of Action Potential Advantages for this compound
Brønsted Acids Protonate the carboxylic acid or thionyl chloride, activating them for reaction. tandfonline.com Low cost, high efficiency, and potentially faster reaction times.
Ionic Liquids Act as a "green" solvent and Lewis/Brønsted acid catalyst, stabilizing intermediates. nih.govresearchgate.net Enhanced reaction rates, improved selectivity, and catalyst recyclability.
Photoredox Catalysts Use visible light to generate highly reactive acyl radical intermediates from the acyl chloride. rsc.orgrsc.org Enables novel bond formations under mild conditions; allows for unique reactivity not accessible by thermal methods.
Formamide Derivatives Activate chlorinating agents like cyanuric chloride to create a highly reactive Vilsmeier-type intermediate. rsc.org High cost-efficiency, excellent waste balance, and broad functional group compatibility.

Integration into Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for reactive and potentially hazardous compounds like this compound. nih.govresearchgate.netpolimi.it The superior heat and mass transfer in microreactors or tubular reactors allows for precise control over reaction conditions, significantly improving safety and product consistency. mdpi.comeuropa.eu

Future work will focus on developing a complete, end-to-end continuous manufacturing process for this compound and its derivatives. chemicalindustryjournal.co.uk This involves "telescoping" multiple steps—such as the formation of the acyl chloride from its parent carboxylic acid, followed by its immediate reaction with a nucleophile—into a single, uninterrupted flow process. rsc.org This approach avoids the isolation of the reactive intermediate, enhancing safety and efficiency. researchgate.net The scalability of flow processes (a concept known as "scaling-out" by running the system for longer) makes it an attractive platform for producing quantities ranging from laboratory-scale to industrial production without extensive re-development. lifescienceintegrates.com

Table 3: Comparison of Batch Processing vs. Continuous Flow Manufacturing

Parameter Batch Processing Continuous Flow Manufacturing
Safety Higher risk due to large volumes of hazardous reagents and poor heat dissipation. Enhanced safety due to small reactor volumes, superior temperature control, and containment. europa.eu
Heat & Mass Transfer Often inefficient, leading to temperature gradients and potential side reactions. Highly efficient, ensuring uniform reaction conditions and consistent product quality. mdpi.com
Scalability Difficult; requires significant process redesign and new, larger equipment. Straightforward; accomplished by extending run time ("scaling-out") or numbering-up reactors. lifescienceintegrates.com
Process Control Limited; parameters are averaged over the entire batch. Precise control over residence time, temperature, and stoichiometry. rsc.org
Intermediate Isolation Often required between steps, increasing time and potential for product loss. Enables "telescoped" reactions, avoiding isolation of unstable intermediates. researchgate.net

Advanced Mechanistic Insights through In Situ Spectroscopic Techniques

A deep understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. Traditional analysis of samples taken from a reaction (offline analysis) can miss short-lived, reactive intermediates. The future of process optimization lies in the use of in situ spectroscopic techniques, often referred to as Process Analytical Technology (PAT), which monitor the reaction in real-time. researchgate.net

Techniques such as in situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow chemists to directly observe the concentrations of reactants, intermediates, and products as the reaction progresses. mt.comwiley.comresearchgate.net For the synthesis of this compound from its carboxylic acid using thionyl chloride, in situ FTIR could track the disappearance of the carboxylic acid peak and the appearance of the characteristic acyl chloride carbonyl peak. mt.comscienceasia.org This allows for the precise determination of reaction endpoints and can reveal the formation of transient species, such as the chlorosulfite intermediate. libretexts.orglibretexts.org Computational studies and quantum mechanics can further complement these experimental observations to build a complete, four-dimensional picture of the reaction mechanism, accounting for the sequence and timing of bond-forming and bond-breaking events. ic.ac.ukresearchgate.net These detailed mechanistic insights are invaluable for eliminating side reactions, improving yield, and ensuring robust process control.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-isopropylphenoxyacetic acid chloride, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via chlorination of 3-isopropylphenoxyacetic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions (temperature, solvent, stoichiometry) significantly impact yield. For example, anhydrous conditions in dichloromethane at 0–5°C minimize side reactions like hydrolysis . Purity of the starting acid (≥98% by HPLC) is critical to avoid byproducts . Post-synthesis, vacuum distillation or column chromatography is recommended for purification.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Verify aromatic protons (δ 6.8–7.2 ppm for phenoxy groups) and the isopropyl group (δ 1.2–1.4 ppm, doublet) .
  • FT-IR : Confirm the acyl chloride C=O stretch (~1800 cm⁻¹) and absence of OH bands (3300–3500 cm⁻¹) from unreacted acid .
  • Mass Spectrometry : Look for the molecular ion peak [M⁺] at m/z 242.7 (calculated for C₁₁H₁₃ClO₃) and fragments corresponding to phenoxyacetic acid .

Q. What are the recommended storage conditions to maintain stability?

  • Methodology : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent moisture absorption and photodegradation. Use molecular sieves (4Å) in storage containers to scavenge residual water .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodology :

  • Repetition under controlled conditions : Ensure anhydrous solvents and inert atmosphere to rule out hydrolysis artifacts .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm coupling between isopropyl CH₃ and CH groups .
  • Comparative analysis : Cross-reference with published spectra of analogous compounds (e.g., phenylacetic acid chlorides) to identify deviations caused by steric effects from the isopropyl group .

Q. What strategies optimize the selectivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology :

  • Solvent polarity : Use low-polarity solvents (e.g., toluene) to favor SN2 mechanisms, reducing elimination byproducts .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity with hindered nucleophiles (e.g., tertiary amines) .
  • Temperature control : Maintain –10°C to slow competing reactions while ensuring sufficient energy for substitution .

Q. How do researchers address discrepancies in reported reaction kinetics between lab-scale and computational models?

  • Methodology :

  • Parameter validation : Re-examine computational inputs (e.g., DFT functional selection) to ensure alignment with experimental conditions (e.g., solvent dielectric constant) .
  • In situ monitoring : Use techniques like ReactIR to track real-time conversion rates and identify unaccounted intermediates .
  • Sensitivity analysis : Test variables such as agitation speed and heat transfer efficiency, which are often oversimplified in simulations .

Data Contradiction Analysis

Q. How should researchers interpret conflicting purity assessments (e.g., HPLC vs. titration)?

  • Methodology :

  • Source identification : HPLC may detect non-ionic impurities (e.g., residual solvents), while titration quantifies active chloride content. Combine both methods for a comprehensive profile .
  • Spiking experiments : Add known impurities (e.g., 3-isopropylphenoxyacetic acid) to assess method specificity .

Q. What experimental controls are critical when studying the compound’s reactivity in aqueous environments?

  • Methodology :

  • Blank reactions : Run parallel experiments without the acyl chloride to identify background hydrolysis or solvent effects .
  • Isotope labeling : Use D₂O to trace proton exchange in NMR studies, distinguishing between hydrolysis and nucleophilic attack .

Safety and Handling

Q. What PPE and engineering controls are essential for handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves (≥8 mil thickness), chemical goggles, and a lab coat. Use a NIOSH-approved N95 respirator if ventilation is inadequate .
  • Engineering controls : Perform reactions in a fume hood with scrubbers to neutralize HCl vapors. Use explosion-proof refrigerators for storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.